An In-depth Technical Guide to the Crystal Structure and Symmetry of Riebeckite
An In-depth Technical Guide to the Crystal Structure and Symmetry of Riebeckite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure and symmetry of riebeckite, a sodium-rich amphibole silicate mineral. The document details its crystallographic parameters, presents a thorough symmetry analysis, and outlines the experimental protocols used for its characterization, making it a vital resource for professionals in materials science and mineralogy.
Riebeckite: An Overview
Riebeckite, with the idealized chemical formula Na₂(Fe²⁺₃Fe³⁺₂)Si₈O₂₂(OH)₂, is a significant member of the amphibole group of inosilicates.[1][2][3][4][5] It is characterized by a double-chain silicate structure and belongs to the monoclinic crystal system.[1][6] Riebeckite forms a solid solution series with its magnesium-dominant analogue, magnesioriebeckite.[1][3][7] The mineral is commonly found in alkali-rich granites, syenites, and some metamorphic schists.[2] Its asbestiform variety, known as crocidolite or blue asbestos, is noted for its fibrous habit and significant health risks.[6][7]
Crystal Structure of Riebeckite
The crystal structure of amphiboles is defined by the presence of double silicate chains (Si₄O₁₁) running parallel to the c-axis. These chains are linked by bands of edge-sharing octahedra. This composite unit, consisting of a strip of octahedra sandwiched between two oppositely pointing silicate chains, is often referred to as an "I-beam." The cohesion between adjacent I-beams is provided by cations occupying the A, M4, and M2 sites.
In riebeckite, the key cationic sites are occupied as follows:
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T sites: Primarily occupied by Si, forming the tetrahedral silicate chains.
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M1, M2, M3 sites: These are octahedral sites. In riebeckite, M1 and M3 sites are predominantly occupied by Fe²⁺, while the M2 site accommodates both Fe²⁺ and Fe³⁺.
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M4 site: A larger distorted site occupied by Na.
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A site: A large cavity that is typically vacant or partially occupied by Na and K in riebeckite.[8][9]
The precise distribution of cations, particularly the Fe²⁺ and Fe³⁺ ratio and their placement within the M1, M2, and M3 octahedra, is crucial for the stability of the structure and is determined using techniques like Mössbauer spectroscopy in conjunction with structure refinement.[10][11]
Crystallographic and Structural Data
The following tables summarize the key quantitative data for riebeckite, primarily derived from a multi-technique study of a near end-member sample from Malawi.[10][11]
Table 1: General Crystallographic Data for Riebeckite
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1][8][12] |
| Space Group | C2/m | [1][8][9] |
| Point Group | 2/m | [1][8][12] |
| Formula Units (Z) | 2 | [1][8] |
Table 2: Unit Cell Parameters for Riebeckite
| Source | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| Handbook of Mineralogy[8] | 9.822 | 18.07 | 5.334 | 103.52 | 920.6 |
| Mindat.org[12] | 9.76 | 18.04 | 5.33 | 103.59 | 912.2 |
| Della Ventura et al. (2018)[10] | 9.7851(6) | 18.0105(11) | 5.3213(3) | 103.719(1) | 910.15(10) |
Table 3: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for Riebeckite (Data from Della Ventura et al., 2018 for a near end-member riebeckite)[10][13]
| Atom | Wyckoff | x | y | z | Ueq (Ų) |
| A | 2b | 0 | 0.5 | 0 | 0.027(2) |
| M4 | 4g | 0 | 0.82911(4) | 0 | 0.0132(2) |
| M1 | 4h | 0 | 0.08862(2) | 0.5 | 0.0097(1) |
| M2 | 4i | 0.25 | 0.17721(2) | 0 | 0.0091(1) |
| M3 | 2c | 0 | 0 | 0.5 | 0.0104(2) |
| T1 | 8j | 0.28101(4) | 0.08479(2) | 0.21171(7) | 0.0076(1) |
| T2 | 8j | 0.28616(4) | 0.33481(2) | 0.20786(7) | 0.0078(1) |
| O1 | 8j | 0.1158(1) | 0.08588(5) | 0.2190(2) | 0.0107(2) |
| O2 | 8j | 0.1221(1) | 0.33502(5) | 0.2131(2) | 0.0113(2) |
| O3 | 4i | 0.1086(2) | 0 | 0.2188(3) | 0.0121(3) |
| O4 | 8j | 0.3644(1) | 0.25057(5) | 0.2069(2) | 0.0116(2) |
| O5 | 8j | 0.3392(1) | 0.06311(5) | 0.5186(2) | 0.0135(2) |
| O6 | 8j | 0.3421(1) | 0.31298(5) | 0.5222(2) | 0.0134(2) |
| O7 | 4i | 0.3475(2) | 0.43632(7) | 0.2085(3) | 0.0146(3) |
| H | 4i | 0.198(5) | 0 | 0.231(9) | 0.018 |
Symmetry Analysis
The symmetry of riebeckite is defined by its membership in the monoclinic crystal system and the C2/m space group.
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Point Group (2/m): This point group indicates the presence of a two-fold rotation axis parallel to the crystallographic b-axis and a mirror plane perpendicular to it (the (010) plane). All crystal faces and physical properties of riebeckite conform to this symmetry.
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Space Group (C2/m): This is a centrosymmetric space group that describes the complete internal symmetry of the crystal lattice. The Hermann-Mauguin symbol C2/m denotes:
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C: A C-centered lattice, meaning there is a lattice point at the center of the C-face (the (001) plane) in addition to the corners of the unit cell.
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2: A two-fold rotation axis parallel to the b-axis at (0, y, 0) and (1/2, y, 1/2).
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m: A mirror plane perpendicular to the b-axis at y=0 and y=1/2.
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The combination of these elements also generates two-fold screw axes (2₁) and glide planes (a glide) within the structure.
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This specific arrangement of symmetry elements dictates the positions of all atoms within the unit cell, where an atom at a general position (x, y, z) is replicated by symmetry operations to generate a set of equivalent positions.
Experimental Protocols
The characterization of riebeckite's crystal structure and chemistry requires a multi-technique approach.
Single-Crystal X-ray Diffraction (SREF)
This is the primary technique for determining the unit cell dimensions, space group, and atomic positions.
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Crystal Selection: A small, single crystal (e.g., 40 µm × 40 µm × 100 µm) free of cracks and inclusions is selected under a polarizing microscope.
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Data Collection: The crystal is mounted on a diffractometer (e.g., Bruker D8 three-circle diffractometer with a CCD detector). Data is collected using MoKα radiation (λ = 0.71073 Å). A full sphere of diffraction data is collected by rotating the crystal through a series of frames (e.g., 0.2° steps).[10]
-
Data Reduction: The raw intensity data is corrected for background, Lorentz, and polarization effects. An empirical absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.[10]
-
Structure Solution and Refinement: The crystal structure is solved and refined using specialized software (e.g., SHELXTL).[10] The refinement process adjusts atomic coordinates and displacement parameters to achieve the best fit between the observed and calculated diffraction intensities, resulting in a low R-factor (e.g., 1.8%).[10]
Electron Microprobe Analysis (EMPA)
EMPA is used to determine the precise chemical composition of the crystal.
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Sample Preparation: The same crystal used for SREF is mounted in epoxy resin and polished to a smooth, flat surface.
-
Analysis: The analysis is performed using a wavelength-dispersive spectrometer (WDS) on an electron microprobe (e.g., Cameca SX-100).[10]
-
Operating Conditions: Typical conditions are a 15 kV accelerating voltage, a 20 nA beam current, and a focused beam of 1 µm.[10]
-
Standardization: The instrument is calibrated using well-characterized mineral standards for each element (e.g., albite for Na, diopside for Si and Ca, fayalite for Fe).[10] Multiple points are analyzed on the crystal to ensure chemical homogeneity.
Mössbauer Spectroscopy
This technique is essential for determining the oxidation state (Fe²⁺ vs. Fe³⁺) and distribution of iron atoms among the different octahedral sites (M1, M2, M3).
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Principle: The technique relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei. The resulting spectrum is sensitive to the local electronic environment of the iron atoms.
-
Procedure: A powdered sample is exposed to a gamma-ray source.
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Data Analysis: The spectrum is fitted with a series of quadrupole doublets, with each doublet corresponding to iron in a specific oxidation state and at a specific crystallographic site. The relative area of each doublet is proportional to the amount of iron in that particular state and site.[11]
Visualizations
The following diagrams illustrate key workflows and relationships in the study of riebeckite's crystal structure.
References
- 1. Riebeckite - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. britannica.com [britannica.com]
- 4. About: Riebeckite [dbpedia.org]
- 5. Riebeckite (Riebeckite) - Rock Identifier [rockidentifier.com]
- 6. sandatlas.org [sandatlas.org]
- 7. m.minerals.net [m.minerals.net]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. The crystal-chemistry of riebeckite, ideally Na2Fe32+ Fe23+Si8O22(OH)2: a multi-technique study | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 12. mindat.org [mindat.org]
- 13. researchgate.net [researchgate.net]
